molecular formula C10H16Cl2N2O2 B6212129 2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride CAS No. 174847-65-5

2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride

Cat. No.: B6212129
CAS No.: 174847-65-5
M. Wt: 267.2
InChI Key:
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Description

2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes an amino group, a methylamino group, and a phenyl ring, making it a versatile compound in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride typically involves the reaction of 4-(methylamino)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the acidification of the amine with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro groups can be reduced back to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-[4-(dimethylamino)phenyl]propanoic acid dihydrochloride
  • 2-amino-3-[4-(ethylamino)phenyl]propanoic acid dihydrochloride
  • 2-amino-3-[4-(methoxyamino)phenyl]propanoic acid dihydrochloride

Uniqueness

2-amino-3-[4-(methylamino)phenyl]propanoic acid dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

CAS No.

174847-65-5

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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